molecular formula C15H21N3O2 B2511758 N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide CAS No. 2380171-35-5

N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide

Cat. No. B2511758
CAS RN: 2380171-35-5
M. Wt: 275.352
InChI Key: FYVYUOFNKSALIG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as CPYOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPYOA is a small molecule that belongs to the class of azetidine derivatives and has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that play a role in inflammation and tumor growth. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been shown to induce cell cycle arrest and apoptosis in tumor cells. Additionally, N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in vitro and in vivo. However, N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide also has limitations for lab experiments. It is a highly reactive compound that requires specialized handling and storage, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One area of research is to further elucidate its mechanism of action, which will help to identify new therapeutic targets and improve its efficacy. Another area of research is to explore its potential applications in treating other diseases, such as autoimmune disorders and infectious diseases. Additionally, research could focus on developing new analogs of N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide with improved potency and selectivity. Overall, N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is a promising compound that has the potential to make a significant impact in drug discovery and development.

Synthesis Methods

The synthesis of N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves several steps that require specialized equipment and expertise. The first step involves the reaction of 3-pyridylmethanol with cyclopentanone in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride to form N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidin-2-one. Finally, this compound is treated with ammonia to obtain the desired product, N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide.

Scientific Research Applications

N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been the subject of extensive research due to its potential applications in drug discovery and development. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(17-13-4-1-2-5-13)18-9-12(10-18)11-20-14-6-3-7-16-8-14/h3,6-8,12-13H,1-2,4-5,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVYUOFNKSALIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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